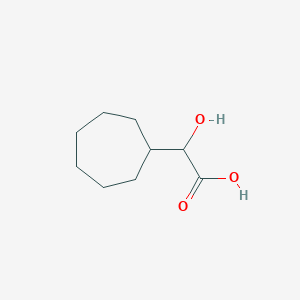

2-Cycloheptyl-2-hydroxyacetic acid

Beschreibung

2-Cycloheptyl-2-hydroxyacetic acid is a hydroxyacetic acid derivative characterized by a cycloheptyl group (a seven-membered carbocyclic ring) attached to the alpha-carbon of the hydroxyacetic acid backbone. This structural motif distinguishes it from other cyclic or aromatic-substituted hydroxyacetic acids.

Eigenschaften

IUPAC Name |

2-cycloheptyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8,10H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPXNCODVPXBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptyl-2-hydroxyacetic acid typically involves the reaction of cycloheptanone with glyoxylic acid. The reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cycloheptyl-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Cycloheptyl ketone.

Reduction: Cycloheptyl ethanol.

Substitution: Various substituted cycloheptyl derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Cycloheptyl-2-hydroxyacetic acid has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Cycloheptyl-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence the activity of enzymes and receptors, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-cycloheptyl-2-hydroxyacetic acid with analogous hydroxyacetic acid derivatives, focusing on structural features, physicochemical properties, and known applications.

Structural Analogues and Similarity Scores

Key structural analogues include:

*Note: Molecular formula and weight for this compound are inferred from structural similarity to other hydroxyacetic acids.

Structural and Functional Differences

- Cyclic Substituent Size : The cycloheptyl group introduces greater conformational flexibility compared to cyclohexyl (six-membered ring) or cyclopentyl derivatives. This may influence solubility and steric interactions in synthetic or biological systems.

- Aromatic vs. Aliphatic Substituents : Compounds like benzilic acid (two phenyl groups) and mandelic acid (one phenyl group) exhibit π-π stacking interactions, enhancing their use in chiral separations or pharmaceutical formulations. In contrast, the aliphatic cycloheptyl group in this compound likely reduces aromatic interactions, favoring hydrophobic environments .

- Stereochemistry: Enantiomeric forms (e.g., (S)- and (R)-isomers of cyclohexyl-phenyl derivatives) are critical for applications in asymmetric catalysis or drug design. No stereochemical data is provided for this compound, suggesting it may be used as a racemic mixture .

Physicochemical Properties

- Solubility : Cycloheptyl derivatives are expected to have lower aqueous solubility than phenyl-substituted analogues (e.g., mandelic acid) due to increased hydrophobicity.

- Thermal Stability : Larger cyclic substituents (e.g., cycloheptyl) may reduce melting points compared to rigid phenyl-containing analogues.

Biologische Aktivität

2-Cycloheptyl-2-hydroxyacetic acid (C9H16O3) is an organic compound characterized by a cycloheptyl group attached to a hydroxyacetic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

- Molecular Formula : C9H16O3

- IUPAC Name : this compound

- Molecular Structure : The compound features a seven-membered cycloheptyl ring which influences its steric and electronic properties.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biomolecules. The hydroxy and carboxylic acid groups facilitate these interactions, which can modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects.

Antitumor Activity

Research has indicated that derivatives of hydroxyacetic acids exhibit significant antitumor properties. For instance, studies on related compounds show that hydroxylated metabolites can have enhanced alkylating activity against cancer cell lines, suggesting that similar mechanisms may be present in this compound .

Anti-inflammatory Potential

Molecular modeling studies have suggested that compounds with similar structures may act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In silico analysis indicated that certain derivatives could effectively bind to the COX-2 active site, hinting at the potential for this compound to exhibit anti-inflammatory properties .

Anticoagulant Properties

Preliminary studies have explored the anticoagulant potential of this compound derivatives. The modifications in the structure of such compounds have been linked to varying levels of anticoagulant activity, indicating a promising avenue for further research .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Cyclopentyl-2-hydroxyacetic acid | Cyclopentyl group | Moderate antitumor activity |

| 2-Cyclohexyl-2-hydroxyacetic acid | Cyclohexyl group | Potential anti-inflammatory effects |

| This compound | Cycloheptyl group | Promising anticoagulant properties |

The unique cycloheptyl structure imparts distinct steric and electronic characteristics compared to its five- and six-membered counterparts, which may influence its biological interactions and efficacy.

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluating alkylating agents demonstrated that hydroxylated metabolites exhibited enhanced antitumor activity compared to their parent compounds. This suggests a need for further investigation into the specific effects of this compound in cancer models .

- Inflammation Models : In molecular docking studies, compounds similar to this compound were shown to interact favorably with COX-2, indicating a potential role in managing inflammatory diseases .

- Anticoagulation Studies : Research into peptide aldehyde derivatives revealed that modifications similar to those seen in this compound could lead to significant anticoagulant effects, warranting further exploration into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.